molecular formula C10H15Cl2N B079698 Clortermine hydrochloride CAS No. 10389-72-7

Clortermine hydrochloride

Cat. No.: B079698
CAS No.: 10389-72-7
M. Wt: 220.14 g/mol
InChI Key: QNJJECIHYZJXRL-UHFFFAOYSA-N
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Description

Clortermine hydrochloride, also known as 1-(2-chlorophenyl)-2-methylpropan-2-amine, is an anorectic drug belonging to the amphetamine class. It was developed by Ciba in the 1960s and is primarily known for its appetite suppressant properties. This compound is the 2-chloro analogue of phentermine and the 2-chloro positional isomer of chlorphentermine .

Mechanism of Action

Target of Action

Clortermine hydrochloride, also known as Voranil, is a non-amphetamine anorexigenic agent . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . The primary targets of Clortermine are likely to be the serotonin and/or norepinephrine receptors .

Mode of Action

It is suggested that clortermine may act as a serotonin and/or norepinephrine releasing agent . This means that it likely increases the levels of these neurotransmitters in the synaptic cleft, leading to increased stimulation of their respective receptors.

Biochemical Pathways

Given its potential role as a serotonin and/or norepinephrine releasing agent , it can be inferred that it may affect the biochemical pathways involving these neurotransmitters. This could lead to downstream effects such as appetite suppression, which is consistent with its use as an anorexigenic agent .

Result of Action

The molecular and cellular effects of Clortermine’s action are likely related to its potential role as a serotonin and/or norepinephrine releasing agent . By increasing the levels of these neurotransmitters, Clortermine could stimulate their respective receptors, leading to effects such as appetite suppression .

Action Environment

Several factors such as age, strain, species variation, pregnancy, physical state and chemical properties of the toxicant, and environmental factors can greatly influence the toxicity of a specific compound . These factors could also influence the action, efficacy, and stability of Clortermine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clortermine hydrochloride typically involves the chlorination of phenylpropan-2-amine derivatives. The process begins with the preparation of 2-chlorophenylacetone, which is then subjected to reductive amination using methylamine. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized from suitable solvents to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Clortermine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific chlorine substitution, which alters its pharmacological profile. Unlike phentermine, this compound has a lower potential for abuse and does not significantly affect dopamine levels. This makes it a safer alternative for appetite suppression .

Biological Activity

Clortermine hydrochloride, also known as Voranil, is a synthetic compound primarily used for its appetite-suppressing properties in the management of obesity. As a member of the phenethylamine class, it exhibits distinct biological activities that differentiate it from traditional amphetamines. This article delves into the pharmacodynamics, pharmacokinetics, clinical applications, and associated case studies related to this compound.

Pharmacodynamics

This compound functions primarily as a selective serotonin releasing agent (SSRA) . Its pharmacological profile indicates that it significantly increases serotonin levels in the brain while having a lower impact on norepinephrine and dopamine levels:

  • Serotonin Release : The effective concentration (EC50) for serotonin release is approximately 30.9 nM .
  • Norepinephrine Release : Clortermine shows negligible activity as a norepinephrine releasing agent with an IC50 of 451 nM , indicating it is more effective in inhibiting norepinephrine reuptake than in releasing it.
  • Dopamine Release : The EC50 for dopamine release is significantly higher at 2,650 nM , suggesting limited dopaminergic activity compared to other amphetamines like phentermine .

The compound does not stimulate locomotor activity in animals, contrasting with typical stimulant drugs. Instead, it may exhibit a dose-dependent effect where low doses can stimulate activity while higher doses suppress it .

The exact mechanism by which this compound suppresses appetite is not fully elucidated. However, it is believed to act through the following pathways:

  • Serotonin Modulation : By increasing serotonin levels, Clortermine influences satiety and energy expenditure.
  • Catecholamine Interaction : It may modulate catecholamines, affecting various physiological processes related to metabolism.

Pharmacokinetics

This compound has a relatively long elimination half-life, reported to be around 40 hours to 5 days , which allows for sustained effects on appetite suppression over time .

Clinical Applications

This compound is primarily indicated for short-term use in weight management programs that include caloric restriction and exercise. It has been evaluated alongside other anorexiants such as fenfluramine and mazindol:

  • In clinical studies, Clortermine demonstrated comparable efficacy in appetite suppression but was noted for having fewer side effects related to central nervous system stimulation compared to traditional amphetamines .

Case Studies and Research Findings

Several studies have illustrated the efficacy and safety profile of this compound:

  • Evaluation of Anorexiants : A study published in JAMA compared Clortermine with fenfluramine and mazindol, concluding that all three were effective appetite suppressants when used as part of a comprehensive weight loss program .
  • Multicenter Study : Research indicated that this compound could be effectively integrated into obesity treatment regimens without significant adverse effects typically associated with amphetamines .
  • Potential for Misuse : Although Clortermine has a lower potential for abuse compared to other amphetamines, caution is advised due to its stimulant properties and possible side effects such as insomnia and cardiovascular issues .

Side Effects and Risks

Despite its therapeutic benefits, this compound is associated with several side effects:

  • Cardiovascular Effects : Tachycardia, hypertension, and arrhythmias are common risks associated with its use.
  • Central Nervous System Effects : Patients may experience agitation, insomnia, or increased motor activity.
  • Potential for Dependency : While lower than traditional stimulants, there remains a risk for dependence and misuse .

Summary Table of Biological Activity

Biological ActivityMeasurementNotes
Serotonin ReleaseEC50 = 30.9 nMHighly selective SSRA
Norepinephrine ReleaseIC50 = 451 nMModerate reuptake inhibition
Dopamine ReleaseEC50 = 2,650 nMLimited activity
Elimination Half-Life40 hours - 5 daysSustained effects

Properties

IUPAC Name

1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJJECIHYZJXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146128
Record name Clortermine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10389-72-7
Record name Clortermine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clortermine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clortermine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLORTERMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33L9ZA65K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Clortermine hydrochloride as an appetite suppressant?

A1: While the provided research papers don't delve into the specific molecular interactions of this compound, they indicate that it belongs to the class of sympathomimetic amines. [] These compounds typically exert their effects by mimicking the actions of the sympathetic nervous system. [] Although the precise mechanism isn't detailed, it can be inferred that this compound likely influences neurotransmitter systems involved in appetite regulation, such as those related to norepinephrine, dopamine, or serotonin, similar to other anorexiants. [] Further research is needed to elucidate the specific molecular targets and downstream effects of this compound.

Q2: Are there any notable differences between this compound and other anorexiants in terms of their chemical structure or properties?

A2: Yes, one study highlights that unlike this compound and fenfluramine hydrochloride, which belong to the phenethylamine class, mazindol is not a phenethylamine derivative. [] This difference in chemical structure might contribute to variations in their pharmacological profiles, including their specific mechanisms of action, duration of effects, and potential side effect profiles. Additionally, fenfluramine hydrochloride exhibits a unique characteristic of inducing both anorexia and central nervous system depression, distinguishing it from this compound and mazindol. []

Q3: What is the recommended duration for this compound treatment?

A3: The research emphasizes that this compound, like other anorexiants, should only be used for short-term treatment of obesity. [, ] The specific duration of treatment should be determined by a healthcare professional and tailored to individual patient needs and responses.

Q4: Is this compound associated with any adverse effects?

A4: While this Q&A focuses on the scientific aspects of this compound, it's important to acknowledge that the provided research mentions some potential adverse effects. One study reports insomnia, dry mouth, palpitations, and tachycardia in a small percentage of patients taking the drug. [] For a comprehensive understanding of potential side effects, contraindications, and risks associated with this compound, consulting a healthcare professional and referring to the most up-to-date prescribing information is crucial.

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